Matrix Effect Correction
Iloperidone-d3 demonstrates a normalized matrix factor (IS-normalized MF) range of 0.97-1.03 for iloperidone and its two major metabolites (P88 and P95) in human plasma [1]. This indicates near-complete compensation for matrix-induced ion suppression/enhancement. In contrast, using an unlabeled analog or no internal standard would result in significant matrix effects, leading to quantitative errors >15% [2]. The extraction recovery for all analytes was >84%, and the method accuracy ranged from 96.2% to 105% with a precision (%CV) of 1.17% to 4.75% [1]. These metrics are only achievable due to the near-identical physicochemical behavior of the deuterated internal standard.
| Evidence Dimension | IS-Normalized Matrix Factor Range |
|---|---|
| Target Compound Data | 0.97 - 1.03 |
| Comparator Or Baseline | Theoretical ideal value = 1.0 (indicating perfect correction) |
| Quantified Difference | Within ±3% of ideal value |
| Conditions | Human plasma; LC-MS/MS with ESI+; 100 µL plasma extracted by SPE |
Why This Matters
This directly translates to reliable, matrix-independent quantification across diverse clinical samples, reducing the need for time-consuming and costly method re-optimization.
- [1] Parekh JM, Sanyal M, Yadav M, Shrivastav PS. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis. 2013;5(6):669-86. View Source
- [2] Chambers E, Wagrowski-Diehl DM, Lu Z, Mazzeo JR. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;852(1-2):22-34. View Source
